REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)([CH:6]1[CH2:8][CH2:7]1)[CH3:5].C(OC)(=O)C1C=CC=CC=1.CO.[OH-].[K+]>O>[Br:15][C:12]1[CH:11]=[CH:10][C:9]([C:4]([CH:6]2[CH2:7][CH2:8]2)([CH3:5])[C:3]([OH:16])=[O:2])=[CH:14][CH:13]=1 |f:3.4|
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Name
|
2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C1CC1)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
13 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for about 1.5 to 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The colorless solution is cooled to 25±5° C
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled off to a minimum volume
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl tert-butyl ether twice (35 mL)
|
Type
|
ADDITION
|
Details
|
To the combined organic layer is added half saturated brine (40 mL)
|
Type
|
ADDITION
|
Details
|
4 N sodium hydroxide (NaOH) aqueous is added (1.6-2.3 equiv., 6-8.8 mL)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Then the layers are separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine 20 mL once
|
Type
|
CUSTOM
|
Details
|
1 N HCl 20 mL once and separated
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated to an oil
|
Reaction Time |
2 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)O)(C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.76 g | |
YIELD: PERCENTYIELD | 81.4% | |
YIELD: CALCULATEDPERCENTYIELD | 115.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |